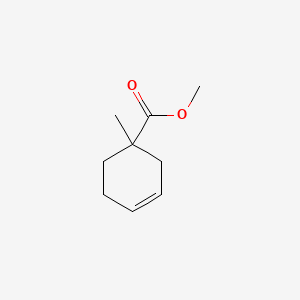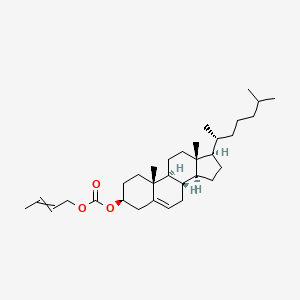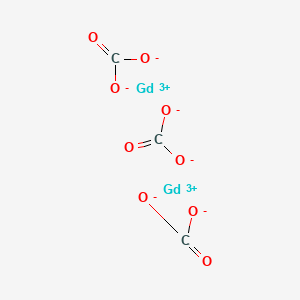
Gadolinium carbonate
Descripción general
Descripción
Gadolinium carbonate (Gd₂(CO₃)₃) is a compound used for various applications. It finds use in making optical glass, as a dopant for Gadolinium Yttrium Garnets (used in microwave applications), and in phosphors for color TV tubes and energy-saving lamps. Additionally, it serves as an intravenous MRI contrast agent to enhance medical magnetic resonance images .
Synthesis Analysis
Gadolinium carbonate can be synthesized through various methods. One approach involves a modified solvothermal method using tris(tetramethylcyclopentadienyl)gadolinium (III) and CO₂ as starting materials .Molecular Structure Analysis
Gadolinium carbonate has the chemical formula Gd₂(CO₃)₃. It consists of gadolinium ions (Gd³⁺) coordinated with carbonate ions (CO₃²⁻) in a crystal lattice. The structure can be characterized using techniques like X-ray diffraction (XRD) and electron microscopy .Chemical Reactions Analysis
Gadolinium carbonate can undergo thermal decomposition. Studies have shown that the decomposition proceeds via several steps, producing intermediate compounds like Gd₂O₂.₅CO₂ and Gd₂O₂CO. The evolved gases during decomposition are water vapor and carbon dioxide .Physical And Chemical Properties Analysis
Gadolinium carbonate is a soft, bright, silvery metal. It does not react significantly with oxygen but tarnishes in moist air. It is malleable and ductile. In alloys, even small amounts of gadolinium enhance workability, high-temperature resistance, and oxidation resistance .Aplicaciones Científicas De Investigación
Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium carbonate serves as a precursor for creating Gadolinium-based contrast agents (GBCAs) . These agents are crucial in enhancing the contrast of images in MRI scans, making it easier to visualize soft tissues and detect abnormalities. The development of GBCAs has been a significant advancement in MRI technology, offering improved biocompatibility, reduced toxicity, and extended circulation time in the body .
Nanotechnology and Bioimaging
In the realm of nanotechnology, Gadolinium carbonate nanoparticles are engineered for bioimaging applications . These nanoparticles can be coated or functionalized with various molecules to target specific cells or tissues, providing a powerful tool for diagnosing and monitoring diseases at the molecular level .
Neutron Capture Therapy
Gadolinium carbonate is investigated for its potential use in neutron capture therapy . This cancer treatment method involves targeting tumors with compounds containing gadolinium, which captures neutrons and emits radiation to destroy cancer cells while sparing surrounding healthy tissue .
Magnetocaloric Effect Research
The study of the magnetocaloric effect in Gadolinium compounds, including Gadolinium carbonate, is an exciting field of research. This effect, where a material changes temperature in response to a changing magnetic field, has applications in developing energy-efficient cooling systems .
Synthesis of Macrocyclic Gadolinium Complexes
Researchers synthesize macrocyclic complexes from Gadolinium carbonate for various medical applications. These complexes play a role in enhancing the efficacy and specificity of MRI contrast agents, contributing to more accurate and sensitive imaging .
Advanced Nanomaterials Development
Gadolinium carbonate is utilized in creating advanced nanomaterials with controlled size, shape, and physicochemical properties. These materials have significant implications in biological imaging, allowing for enhanced targeting, biosensing, and biocompatibility in medical diagnostics .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Gadolinium carbonate primarily targets protons in the human body . The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . These protons are abundant in the body due to high fat and water content .
Mode of Action
The mode of action of gadolinium carbonate is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . MR images are based primarily on proton density and proton relaxation dynamics . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present .
Biochemical Pathways
Several signaling pathways have been implicated in Gd (III) mechanisms of toxicity, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways suggest that Gd (III) interferes with the transduction of molecules involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
Gadolinium-based contrast agents (GBCAs), such as gadolinium carbonate, are predominantly removed renally without metabolization . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function . An understanding of the pharmacokinetics in humans and animals alike are pivotal to the understanding of the distribution and excretion of gadolinium and GBCAs, and ultimately their potential retention .
Result of Action
The primary result of gadolinium carbonate’s action is the enhancement of magnetic resonance imaging (MRI), a crucial tool for medical diagnosis and treatment monitoring across multiple clinical settings . Studies have shown that exposure to gbcas is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
The action, efficacy, and stability of gadolinium carbonate can be influenced by environmental factors. For instance, the structural integrity of chelates are susceptible to ultraviolet light, regardless of configuration . Furthermore, the accumulation of gadolinium in our environment is being addressed with increasing urgency since the second decade of the 21st century; recent studies show anthropogenic gadolinium to be lurking in our wastewaters, crops, tap water, and even marine wildlife .
Propiedades
IUPAC Name |
gadolinium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Gd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZRSYWGRRGCD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2(CO3)3, C3Gd2O9 | |
| Record name | Gadolinium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890605 | |
| Record name | Gadolinium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5895-49-8 | |
| Record name | Carbonic acid, gadolinium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, gadolinium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Gadolinium carbonate, with the molecular formula Gd2(CO3)3, typically exists as a hydrate, often incorporating water molecules within its structure. [, , ] While its exact molecular weight varies based on the degree of hydration, anhydrous gadolinium carbonate possesses a molecular weight of 464.52 g/mol. [, ]
ANone: Several spectroscopic techniques provide valuable insights into the structural and compositional characteristics of gadolinium carbonate. X-ray diffraction (XRD) unveils its crystalline structure and phase purity. [, , , ] Fourier transform infrared spectroscopy (FTIR) helps identify characteristic functional groups, such as carbonyl and hydroxyl groups, and their interactions. [, ] UV-Vis diffuse reflectance spectroscopy (DRS) can be employed to determine the band gap energy of gadolinium carbonate, especially valuable when assessing its photocatalytic potential. []
ANone: The chosen synthesis method significantly influences the physicochemical properties of gadolinium carbonate. For instance, reaction crystallization enables the formation of nanocrystals, with parameters like reactant concentrations, pH, and acoustic energy impacting their size. [] Solvothermal synthesis, often employing polyethylene glycol (PEG), leads to the production of PEGylated gadolinium carbonate particles ((Gd2(CO3)3)@PEG) with varying crystallinity and morphology depending on reaction time. [, ] Microemulsion-based synthesis, utilizing CO2 as a reactant, yields hollow nanospheres with tunable sizes, offering potential for applications like drug delivery. []
ANone: Polyethylene glycol (PEG) plays a crucial role in modifying the surface properties of gadolinium carbonate during solvothermal synthesis. It acts as a capping agent, influencing the size and morphology of the resulting particles. [, ] The presence of PEG on the surface is confirmed by FTIR analysis, which detects characteristic carbonyl and hydroxyl groups. [] This PEGylation can enhance the biocompatibility and stability of gadolinium carbonate, making it suitable for biomedical applications. []
ANone: The unique properties of gadolinium carbonate, particularly in its nanostructured forms, make it a promising candidate for drug delivery and imaging applications. For instance, hollow gadolinium carbonate nanospheres, synthesized via a microemulsion method, can encapsulate anti-cancer drugs like doxorubicin. [] These nanocontainers offer the possibility of multimodal imaging, including optical imaging (OI) and magnetic resonance imaging (MRI), owing to the intrinsic fluorescence of doxorubicin and the magnetic properties of gadolinium. [] Furthermore, the magnetothermal heating capability of these nanospheres presents an intriguing avenue for triggered drug release. []
ANone: Yes, research has shown that both gadolinium carbonate and its thermally decomposed product, gadolinium oxide (Gd2O3), possess photocatalytic activity. [] Studies demonstrate their effectiveness in degrading organic pollutants like methyl orange under UV or visible light irradiation. [] This photocatalytic behavior stems from the electronic structure of these materials and their ability to generate electron-hole pairs upon light absorption, ultimately leading to the degradation of organic pollutants.
ANone: Thermal analysis, often coupled with mass spectrometry (TGA-MS), reveals the thermal behavior of gadolinium carbonate. [] The compound typically starts decomposing at elevated temperatures, releasing carbon dioxide and water, ultimately forming gadolinium oxide (Gd2O3). [, ] The exact decomposition temperature depends on factors such as the degree of hydration and the presence of any surface modifications. This thermal decomposition pathway offers a route for preparing gadolinium oxide nanoparticles with controlled morphology and size. [, ]
ANone: Research highlights the ability of gadolinium carbonate to interact with other materials, leading to the formation of composites or modified structures. It can be combined with silica to create core-shell nanoparticles, where silica acts as a protective layer and allows for surface functionalization. [, ] For instance, fluorescein isothiocyanate (FITC) can be embedded within the silica shell, imparting fluorescent properties to the nanoparticles. [] Such composites demonstrate potential as bi-modal contrast agents for both fluorescence imaging and MRI. [] Additionally, gadolinium carbonate can be integrated with other metal oxides, such as chromium oxide, to synthesize nanocomposites with intriguing dielectric properties. [] These interactions highlight the versatility of gadolinium carbonate in material design and its potential for diverse applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



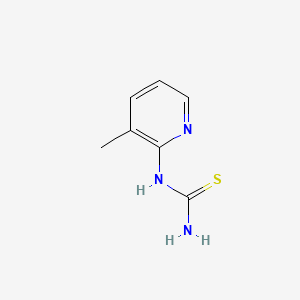




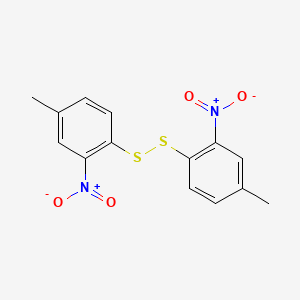
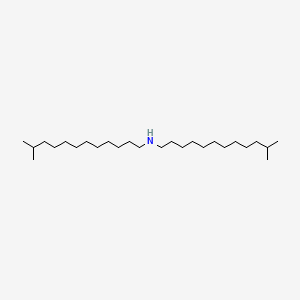
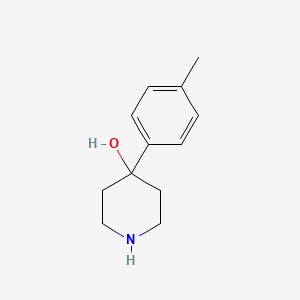

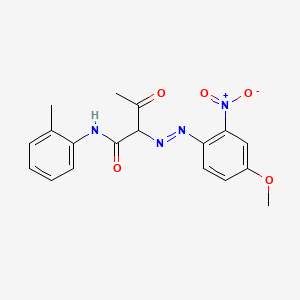
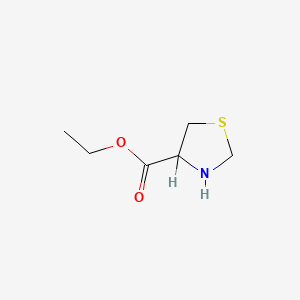
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)
